Bienvenue dans la boutique en ligne BenchChem!

3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Regioisomer Structural Identity Procurement Verification

3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2097998-17-7), also designated TETD, is a heterocyclic small molecule (C10H16N2O2, MW 196.25 g/mol) belonging to the tetrahydropyrimidine-2,4-dione class. Structurally, it features a partially saturated pyrimidine ring bearing a tert-butyl group at the N3 position and an ethyl group at the C6 position, conferring a substitution pattern that distinguishes it from its closest regioisomer, 6-tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2097946-54-6).

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 2097998-17-7
Cat. No. B1490435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS2097998-17-7
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)N(C(=O)N1)C(C)(C)C
InChIInChI=1S/C10H16N2O2/c1-5-7-6-8(13)12(9(14)11-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,14)
InChIKeyNGGJKYGLEHSFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2097998-17-7): Compound Class and Procurement Baseline


3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2097998-17-7), also designated TETD, is a heterocyclic small molecule (C10H16N2O2, MW 196.25 g/mol) belonging to the tetrahydropyrimidine-2,4-dione class. Structurally, it features a partially saturated pyrimidine ring bearing a tert-butyl group at the N3 position and an ethyl group at the C6 position, conferring a substitution pattern that distinguishes it from its closest regioisomer, 6-tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2097946-54-6) [1]. The compound is commercially available as a research chemical with a minimum purity specification of 95%, though supply has been reported as discontinued by at least one major vendor (Biosynth) . The tetrahydropyrimidine-2,4-dione scaffold is structurally analogous to uracil and has been broadly investigated for antimicrobial, anticancer, and ion channel modulatory activities in class-level studies [2].

Why Generic Substitution of 3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2097998-17-7) Fails: Regioisomer-Dependent Property Divergence


Within the tetrahydropyrimidine-2,4-dione family, the position of substituents on the heterocyclic ring is not interchangeable without consequence. The target compound places the bulky tert-butyl group at the N3 position and the ethyl group at C6, whereas its closest commercially cataloged analog (CAS 2097946-54-6) inverts this arrangement [1]. This regioisomeric swap alters the hydrogen-bond donor/acceptor topology: in the N3-tert-butyl isomer, the N1–H remains available as a hydrogen-bond donor, while in the C6-tert-butyl isomer, steric encumbrance adjacent to the N1 position may modulate intermolecular interactions differently . Such differences can shift LogP, solubility, and target-binding pharmacophore complementarity—even when the molecular formula and MW remain identical. Generic substitution without experimental validation therefore risks introducing an unrecognized variable into structure-activity relationships, particularly in medicinal chemistry campaigns where the N3 vs. C6 substitution pattern has been shown to govern selectivity in related dihydropyrimidine calcium channel blocker series [2].

Quantitative Differentiation Evidence for 3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2097998-17-7)


Regioisomeric Identity Confirmation: N3-tert-butyl vs. C6-tert-butyl Substitution Pattern

The target compound (CAS 2097998-17-7) is unequivocally the N3-tert-butyl, C6-ethyl regioisomer. The closest cataloged analog, 6-tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2097946-54-6, also listed under CAS 2098142-04-0), carries the tert-butyl group at C6 and the ethyl group at N3 [1]. Both compounds share the identical molecular formula (C10H16N2O2) and molecular weight (196.25 g/mol) but differ in the connectivity of substituents to the pyrimidine ring, confirmed by distinct InChIKeys (target: not publicly registered in PubChem; comparator: RCIIWZUURKKTDZ-UHFFFAOYSA-N) [1]. The target compound is cataloged under Enamine SCR Z56850059, Mcule MCULE-3478511248, and MolPort MolPort-004-006-917, indicating cross-vendor recognition as a distinct chemical entity [2].

Regioisomer Structural Identity Procurement Verification

Computed Physicochemical Property Divergence Between N3-tert-butyl and C6-tert-butyl Regioisomers

Although experimentally measured physicochemical data for the target compound are absent from the public domain, computed property divergence can be inferred from the regioisomeric difference. The C6-tert-butyl regioisomer (PubChem CID 122239160) has a computed XLogP3-AA of 1.3, one hydrogen-bond donor (N1–H), two hydrogen-bond acceptors (C2=O, C4=O), and two rotatable bonds [1]. In the target N3-tert-butyl isomer, the N1–H donor remains accessible, but the steric bulk at N3 places the tert-butyl group in closer proximity to the C2=O acceptor, potentially altering the effective polar surface area and LogP relative to the C6-substituted isomer. This pattern of regioisomer-dependent LogP shifts is well-documented: in a series of N3-substituted dihydropyrimidines, N3-modification was shown to directly tune lipophilicity and calcium channel subtype selectivity [2].

LogP Hydrogen Bonding Drug-likeness Physicochemical Properties

Class-Level Biological Activity Potential: Tetrahydropyrimidine-2,4-diones as Antimicrobial and Anticancer Scaffolds

No direct biological assay data are publicly available for the target compound. However, the tetrahydropyrimidine-2,4-dione scaffold has demonstrated reproducible biological activity across multiple independent studies. A 2022 study of eleven novel tetrahydropyrimidines (THPMs) reported in vitro antimicrobial activity (compounds 4a, 4b, 4d most active against bacteria; 4e, 4f, 4k most active against fungi), anticancer activity, and α-glucosidase inhibitory activity, with MIC and IC50 values provided for the most potent analogs [1]. In a related pharmacologically validated series, N3-substituted dihydropyrimidine derivatives were developed as selective T-type calcium channel blockers, achieving 40-fold selectivity over L-type channels, with efficacy confirmed in mouse models of inflammatory pain [2]. The N3-tert-butyl, C6-ethyl substitution pattern of the target compound places it at the intersection of two validated design spaces: N3-substitution for target selectivity and C6-alkylation for lipophilic tuning. The commercial herbicide terbacil (3-tert-butyl-5-chloro-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, CAS 5902-51-2) further demonstrates that the 3-tert-butyl-tetrahydropyrimidine-2,4-dione core is compatible with bioactivity in whole-organism contexts [3].

Antimicrobial Anticancer α-Glucosidase inhibition Tetrahydropyrimidine

Commercial Availability Status: Discontinued Supply and Sourcing Considerations for CAS 2097998-17-7

The target compound was previously offered by Biosynth (distributed via CymitQuimica as product 3D-XID99817) with a minimum purity specification of 95%, but is now listed as 'Discontinued' at this vendor . By contrast, the regioisomer 6-tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2097946-54-6) remains listed as available through Parchem and other specialty chemical suppliers . The target compound does appear in multiple virtual screening library catalogs (Enamine SCR Z56850059, Mcule MCULE-3478511248, MolPort MolPort-004-006-917), indicating it has been synthesized and cataloged as part of make-on-demand or stock collections [1], though real-time availability requires verification. The discontinued status at Biosynth combined with the absence of the compound from major aggregator catalogs (Sigma-Aldrich, TCI, Combi-Blocks) suggests that sourcing may require custom synthesis or make-on-demand ordering, which carries longer lead times and higher per-unit costs compared to the readily available regioisomer.

Commercial Availability Supply Chain Procurement Risk Biosynth

Recommended Application Scenarios for 3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2097998-17-7)


Regioisomer-Specific Medicinal Chemistry and SAR Probe Development

The target compound is most appropriately deployed as a regioisomer-specific probe in structure-activity relationship (SAR) studies where the N3-tert-butyl vs. C6-tert-butyl substitution pattern is the variable under investigation. As demonstrated in published N3-substituted dihydropyrimidine series, the N3 position is a critical pharmacophore tuning site capable of conferring up to 40-fold selectivity between T-type and L-type calcium channels [1]. Incorporating CAS 2097998-17-7 alongside its C6-tert-butyl regioisomer (CAS 2097946-54-6) in a matched molecular pair analysis would enable deconvolution of the contribution of N3 vs. C6 substitution to target binding, selectivity, and physicochemical properties. Given that both isomers share identical molecular formula and MW, any observed differences in assay readout can be attributed directly to the regioisomeric substitution pattern [2].

Computational Chemistry and Molecular Modeling Benchmarking

The structural simplicity and low molecular weight (196.25 g/mol) of CAS 2097998-17-7 make it suitable as a benchmark compound for computational chemistry workflows, including conformer generation, tautomer prediction, and quantum mechanical property calculation. The regioisomeric pair (target compound versus CAS 2097946-54-6) provides a controlled test case for evaluating the sensitivity of computational methods—such as DFT, molecular dynamics, or LogP prediction algorithms—to subtle connectivity differences. The computed XLogP3-AA of 1.3 for the regioisomer [1] serves as a baseline against which experimentally measured or independently computed values for the target compound can be compared, facilitating method validation.

Diversity-Oriented Screening Library Design and Fragment-Based Drug Discovery

The tetrahydropyrimidine-2,4-dione scaffold is a recognized privileged structure in medicinal chemistry, with demonstrated antimicrobial, anticancer, and α-glucosidase inhibitory activities across multiple independent studies [2]. The target compound's N3-tert-butyl, C6-ethyl substitution pattern maps onto two validated pharmacophore design rules: N3-alkylation for target selectivity modulation and C6-substitution for lipophilic tuning. Its presence in multiple virtual screening catalogs (Enamine, Mcule, MolPort) [3] indicates recognition as a building block for diversity-oriented synthesis. Its molecular weight (196.25 g/mol) and computed property profile (approximate LogP ~1-2, 1 H-bond donor, 2 H-bond acceptors) place it within lead-like chemical space suitable for fragment-based and high-throughput screening campaigns.

Herbicide and Agrochemical Lead Optimization Starting Point

The commercial herbicide terbacil (CAS 5902-51-2), which shares the 3-tert-butyl-tetrahydropyrimidine-2,4-dione core with the target compound but carries a 5-chloro-6-methyl substitution pattern, demonstrates that this scaffold is compatible with whole-organism bioactivity and field-level efficacy [4]. The target compound's ethyl group at C6 (replacing terbacil's methyl) and absence of the 5-chloro substituent provide a cleaner structural starting point for agrochemical lead optimization. In herbicide discovery programs targeting acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), the target compound could serve as a fragment-like intermediate for systematic derivatization at the C5 and C6 positions, with the N3-tert-butyl group providing a metabolically stable anchor that mimics the N3-substitution pattern of terbacil.

Quote Request

Request a Quote for 3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.